Foxy-5

WNT5A mimetic non-canonical WNT signaling cancer cell migration

Foxy-5 is the only cGMP-manufactured, clinically validated WNT5A mimetic that selectively activates non-canonical Frizzled-2/5 signaling without engaging β-catenin transcription. Unlike SKL2001 or Wnt3a, Foxy-5 triggers exclusively cytosolic calcium signaling, enabling clean pathway discrimination. Documented 70–90% metastasis reduction in orthotopic models, with efficacy confined to WNT5A-low tumors (~70% of TNBC and stage III CRC). cGMP manufacturing supports IND filings. Non-substitutable for metastasis-focused studies.

Molecular Formula C26H42N6O12S2
Molecular Weight 694.8 g/mol
CAS No. 881188-51-8
Cat. No. B607545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoxy-5
CAS881188-51-8
SynonymsFoxy-5;  Foxy 5;  Foxy5
Molecular FormulaC26H42N6O12S2
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C26H42N6O12S2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44)/t14-,15-,16-,17-,18-/m0/s1
InChIKeyWFZPJYYCTSHDJI-ATIWLJMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Foxy-5 CAS 881188-51-8 for Metastasis Research: Key Identity and Procurement Essentials


Foxy-5 (CAS 881188-51-8) is a formylated hexapeptide with the amino acid sequence For-Met-Asp-Gly-Cys-Glu-Leu-OH, designed as a functional mimetic of the WNT5A protein . It selectively engages the non-canonical WNT signaling pathway by binding to Frizzled-2 and Frizzled-5 receptors, triggering cytosolic free calcium signaling without activating β-catenin-dependent transcription [1]. Unlike full-length recombinant WNT5A protein, Foxy-5 is a chemically defined, stable peptide amenable to reproducible synthesis and standardized in vivo administration [2]. The compound has advanced through Phase 1 clinical evaluation and is currently in Phase 2 investigation for Wnt-5a-low colon cancer [3].

Foxy-5 Procurement Rationale: Why Alternative WNT Modulators Cannot Substitute


Generic substitution of Foxy-5 with alternative WNT pathway modulators is scientifically untenable due to fundamental differences in target selectivity and downstream signaling outcomes. Canonical WNT agonists such as SKL2001 or Wnt3a activate β-catenin-dependent transcription, which may promote proliferation and oncogenic transformation in certain contexts [1]. In contrast, Foxy-5 selectively activates the non-canonical WNT5A/Frizzled-2/5 axis, impairing cancer cell migration and invasion without affecting β-catenin activity [2]. Furthermore, Foxy-5's activity is strictly context-dependent: it mimics WNT5A's anti-migratory effects in breast cancer cells while reproducing WNT5A's pro-migratory effects in melanoma cells, confirming its functional identity as a true WNT5A agonist rather than a generic pathway activator [3]. This functional fidelity to endogenous WNT5A—combined with clinical validation in Wnt-5a-low patient populations—establishes Foxy-5 as a non-substitutable tool for investigating non-canonical WNT signaling in metastasis.

Foxy-5 Differential Evidence: Quantitative Performance Data vs. Comparators


Foxy-5 vs. Recombinant WNT5A Protein: Functional Equivalence with Chemical Tractability

In direct head-to-head comparison, both recombinant Wnt-5a protein and Foxy-5 peptide produced comparable impairment of 4T1 breast cancer cell migration and invasion, with neither compound affecting apoptosis or proliferation [1]. Foxy-5 (100 μM) significantly increased MDA-MB-468 breast cancer cell adhesion by approximately 2-fold and reduced migration distance to ~30% of vehicle control . Foxy-5 binds directly to Frizzled-5 with a KD of approximately 150 nM as determined by surface plasmon resonance [2].

WNT5A mimetic non-canonical WNT signaling cancer cell migration

Foxy-5 In Vivo Anti-Metastatic Efficacy in Breast Cancer: 70-90% Metastasis Reduction

In a 4T1 murine breast cancer orthotopic model, intraperitoneal administration of Foxy-5 produced a 70% to 90% reduction in metastatic burden to lungs and liver compared to vehicle-treated controls [1]. This anti-metastatic effect occurred without measurable impact on primary tumor growth or animal body weight, confirming specificity for the metastatic process rather than generalized cytotoxicity .

breast cancer metastasis in vivo efficacy lung metastasis

Foxy-5 in WNT5A-Low Prostate Cancer: 90% Regional and 75% Distal Metastasis Suppression

In an orthotopic xenograft model using luciferase-labeled DU145 prostate cancer cells (WNT5A-low), Foxy-5 treatment significantly inhibited initial metastatic dissemination to regional lymph nodes by 90% and to distal lymph nodes by 75% [1]. Critically, this anti-metastatic effect was observed only in WNT5A-low DU145 cells and not in WNT5A-high PC3 cells, demonstrating biomarker-dependent activity that aligns with the compound's mechanism of compensating for deficient endogenous WNT5A . No effects on primary tumor growth, apoptosis, or proliferation were observed, confirming metastasis-specific activity [2].

prostate cancer lymph node metastasis WNT5A-low tumors

Foxy-5 vs. Box5: Formylation Converts Antagonist to Agonist Activity

Box5 (Boc-Met-Asp-Gly-Cys-Glu-Leu) functions as a WNT5A antagonist, blocking WNT5A-mediated signaling through Frizzled-5. Replacing the N-terminal Boc protection with a formyl group converts Box5 into Foxy-5, which acts as a WNT5A agonist and mimics WNT5A biological activity in a Frizzled-5-dependent manner [1]. This single chemical modification (Boc → formyl) fundamentally alters the peptide's functional activity from antagonist to agonist, demonstrating the critical importance of the formyl moiety for receptor activation [2].

Box5 Frizzled-5 structure-activity relationship

Foxy-5 Clinical Development: Phase 2 Validation in Wnt-5a-Low Colon Cancer

Foxy-5 is currently under evaluation in a randomized, multicenter, open-label controlled Phase 2 trial (NeoFox, NCT03883802) involving approximately 100 subjects with Wnt-5a-low resectable colon cancer [1]. This follows two completed Phase 1 dose-escalation studies (NCT02020291 and NCT02655952) that established safety, tolerability, and pharmacokinetic profiles in metastatic breast, colon, and prostate cancer patients [2]. Foxy-5 is being evaluated as neo-adjuvant therapy prior to surgical resection and subsequent FOLFOX chemotherapy [3].

clinical trial NeoFox colon cancer

Foxy-5 CAS 881188-51-8: Validated Application Scenarios for Procurement Decision-Making


Preclinical Metastasis Models in Breast and Prostate Cancer

Foxy-5 is optimally deployed in orthotopic and experimental metastasis models requiring selective targeting of the non-canonical WNT5A pathway. Based on the 70-90% metastasis reduction in 4T1 breast cancer models and the 75-90% lymph node metastasis suppression in DU145 prostate cancer models [1][2], investigators should prioritize Foxy-5 for studies focused on metastatic dissemination rather than primary tumor growth. The compound is particularly valuable when the research objective involves reconstituting deficient WNT5A signaling in tumors with documented low WNT5A expression.

Non-Canonical WNT Signaling Pathway Dissection

Foxy-5 enables selective activation of the WNT5A/Frizzled-2/5 axis without engaging β-catenin-dependent transcription [1]. This selectivity profile makes it the tool of choice for experiments designed to discriminate between canonical and non-canonical WNT pathway contributions to cellular phenotypes. Unlike SKL2001 or recombinant Wnt3a (canonical agonists), Foxy-5 triggers cytosolic calcium signaling exclusively [2], allowing clean interpretation of non-canonical pathway effects in migration, adhesion, and invasion assays.

Translational and IND-Enabling Studies Requiring Clinical Validation

For research programs advancing toward clinical translation, Foxy-5 offers the critical advantage of existing human safety, tolerability, and PK data from two completed Phase 1 trials [1]. The compound is manufactured under cGMP-compliant conditions suitable for IND filing, with established formulation protocols and documented stability profiles [2]. This clinical validation substantially de-risks translational development compared to novel, preclinical-only WNT5A mimetics.

Patient-Derived Xenograft (PDX) Studies Stratified by WNT5A Expression

The demonstrated biomarker-dependent efficacy of Foxy-5—effective only in WNT5A-low tumor models and not in WNT5A-high models [1]—makes it ideally suited for PDX studies stratified by WNT5A immunohistochemistry. Investigators can leverage this selectivity to evaluate Foxy-5's anti-metastatic potential specifically in patient-derived tumors exhibiting the WNT5A-low phenotype, which occurs in approximately 70% of triple-negative breast cancers and 70% of stage III colorectal cancers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Foxy-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.